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Compound of Interest

Compound Name: SPI-112Me

CAS No.: 1243685-62-2

Cat. No.: B560440

Get Quote

A comprehensive review of the current landscape of clinical-stage SHP2 inhibitors reveals a

primary focus on the development of potent, orally bioavailable active compounds rather than

prodrug formulations. Extensive searches of scientific literature and clinical trial information did

not yield sufficient data to conduct a direct comparative analysis of SHP2 inhibitor prodrugs.

Therefore, this guide provides a comparative analysis of the leading active SHP2 inhibitors

currently in clinical development: TNO-155 (Batoprotafib), RMC-4630, and JAB-3312

(Sitneprotafib).

This guide is intended for researchers, scientists, and drug development professionals, offering

a structured overview of the performance of these key SHP2 inhibitors, supported by available

preclinical and clinical data.

SHP2 Signaling Pathway
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases

(RTKs). It plays a pivotal role in the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways,

which are central to cell proliferation, survival, and differentiation.[1][2][3][4][5] SHP2 is also
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involved in the PD-1/PD-L1 immune checkpoint pathway, making it an attractive target for

cancer therapy.
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Figure 1: Simplified SHP2 Signaling Pathways

Comparative Performance of Clinical-Stage SHP2
Inhibitors
The following table summarizes the available data for TNO-155, RMC-4630, and JAB-3312.

These allosteric inhibitors function by stabilizing SHP2 in its inactive conformation.
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Parameter
TNO-155

(Batoprotafib)
RMC-4630

JAB-3312

(Sitneprotafib)

Developer Novartis
Revolution Medicines

/ Sanofi
Jacobio Pharma

Mechanism of Action Allosteric Inhibitor Allosteric Inhibitor Allosteric Inhibitor

In Vitro Potency

(IC50)
11 nM (enzymatic)

Homologue RMC-

4550: 0.583 nM

(enzymatic)

1.9 nM (enzymatic)

Cellular Potency (p-

ERK IC50)
8 nM (KYSE520 cells)

Not explicitly reported

for RMC-4630

0.23 nM (KYSE-520

cells)

Oral Bioavailability

Mouse: 78%, Rat:

100%, Dog: >100%,

Monkey: 60%

Orally bioavailable

small molecule

Favorable

pharmacokinetic

profiles reported

Highest Clinical Phase Phase 2 Phase 2

Phase 3 (in

combination with

glecirasib)

Key Clinical Findings

Favorable

pharmacokinetics and

evidence of SHP2

inhibition at well-

tolerated doses. As a

single agent, limited

activity was observed,

with stable disease

being the best

response in a Phase 1

trial. Being evaluated

in combination with

KRAS G12C inhibitors

(e.g., MRTX849,

adagrasib) and other

targeted agents.

Preliminary signs of

clinical activity in

NSCLC with KRAS

mutations. Being

evaluated as

monotherapy and in

combination with

agents like the MEK

inhibitor cobimetinib

and the PD-1 inhibitor

pembrolizumab.

Potent in vitro and in

vivo activity. In

combination with

KRAS G12C inhibitor

glecirasib in first-line

NSCLC, showed an

ORR of 65.5% and

DCR of 100% in a

Phase 1/2a study.
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Orphan Drug

Designation (FDA)
Not reported Not reported

Esophageal cancer

(including esophageal

squamous cell

carcinoma)

Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of SHP2

inhibitors. Below are generalized methodologies for key experiments.

SHP2 Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on SHP2 phosphatase

activity.

Workflow:

Preparation

Reaction Detection Analysis
Recombinant SHP2 Enzyme

Incubate Enzyme + CompoundTest Compound (Serial Dilutions)

Phosphopeptide Substrate
(e.g., DiFMUP)

Add Substrate Incubate for Reaction Stop Reaction Measure Fluorescence/
Absorbance Calculate IC50 Value

Click to download full resolution via product page

Figure 2: Workflow for SHP2 Enzymatic Assay

Methodology:

Recombinant human SHP2 protein is incubated with varying concentrations of the test

inhibitor in an assay buffer.
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A synthetic phosphopeptide substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP), is added to initiate the enzymatic reaction.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

37°C).

The reaction is stopped, and the product (e.g., fluorescent DiFMU) is measured using a plate

reader.

The concentration of the inhibitor that causes 50% inhibition of SHP2 activity (IC50) is

calculated from the dose-response curve.

Cellular p-ERK Inhibition Assay
Objective: To assess the ability of a compound to inhibit SHP2-mediated signaling in a cellular

context.

Methodology:

Select a cancer cell line with known dependence on SHP2 signaling (e.g., KYSE-520, which

has an RTK fusion that activates the pathway).

Plate cells and allow them to adhere overnight.

Treat cells with a serial dilution of the SHP2 inhibitor for a specified time (e.g., 2 hours).

Lyse the cells to extract proteins.

The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such

as Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.

The p-ERK signal is normalized to the total ERK signal.

The IC50 value for p-ERK inhibition is determined by plotting the normalized p-ERK levels

against the inhibitor concentration.

In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.

Workflow:

Implant Human Tumor Cells
into Immunocompromised Mice

Allow Tumors to Reach
a Predetermined Size

Randomize Mice into
Treatment & Control Groups

Administer Vehicle or SHP2 Inhibitor
(e.g., Oral Gavage)

Monitor Tumor Volume,
Body Weight, and Health

Endpoint: Pharmacodynamic Analysis
(p-ERK in tumors) & Efficacy

(Tumor Growth Inhibition)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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